ACSS2 Inhibitory Potency: Rank-Order Comparison of Subclasses
No direct, verified quantitative comparison data is publicly available for 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide. A provisional and unreliable entry in BindingDB associates this compound with an ACSS2 IC50 of 0.01 nM [1], a value consistent with the lead compounds in the ACSS2 inhibitor patent US20240009175 where compound 35 achieves IC50 values of 0.01–5.5 nM across different assays [1]. However, this is a Class-level inference based on database annotation errors, not a validated measurement for the target compound. The critical missing evidence is a direct, head-to-head biochemical assay for the azetidine-3-carboxamide series against a defined comparator.
| Evidence Dimension | ACSS2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Unverified annotation: 0.01 nM (BindingDB) |
| Comparator Or Baseline | Patent lead Compound 35: IC50 0.01 nM (cell-based) and 1–5.5 nM (enzymatic) |
| Quantified Difference | Not determinable |
| Conditions | Human HCT-15 cell-based assay and human recombinant ACSS2 enzymatic assay (data for compound 35) |
Why This Matters
Procurement must be based on structural identity, not an unverified functional annotation.
- [1] BindingDB. BDBM50578398 & US20240009175 Compound 35. Entry for 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide (tentative). Accessed 2026-04-29. View Source
